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Compound of Interest

Compound Name: 4-(3-Formylphenyl)phenol

Cat. No.: B112415 Get Quote

A Technical Guide to 4-(3-Formylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-
(3-Formylphenyl)phenol, a biphenyl compound characterized by the presence of a hydroxyl

group and a formyl group. This document outlines its molecular formula, weight, and provides

generalized experimental protocols relevant to its synthesis and analysis, tailored for a

scientific audience.

Physicochemical Data
The fundamental molecular properties of 4-(3-Formylphenyl)phenol are summarized below.

This data is essential for stoichiometric calculations, analytical characterization, and

computational modeling.
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Property Value

Molecular Formula C₁₃H₁₀O₂

Molecular Weight 198.22 g/mol

Monoisotopic Mass 198.06808 Da

IUPAC Name 3-(4-hydroxyphenyl)benzaldehyde

SMILES C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C=O

InChI Key OFJMZKYZSGGGPW-UHFFFAOYSA-N

Experimental Protocols
While specific, validated experimental protocols for the synthesis and analysis of 4-(3-
Formylphenyl)phenol are not readily available in the public domain, the following sections

describe general methodologies applicable to the formylation of phenols and the analysis of

substituted phenol compounds. These protocols can be adapted and optimized by researchers

for this specific molecule.

General Synthesis: Formylation of Phenols

The introduction of a formyl group onto a phenol, such as in the synthesis of 4-(3-
Formylphenyl)phenol, can be achieved through several established organic chemistry

reactions. The choice of method may depend on the desired regioselectivity and the presence

of other functional groups.

Duff Reaction: This method involves the formylation of phenols using

hexamethylenetetramine in an acidic medium, such as glacial acetic acid or trifluoroacetic

acid. The reaction typically requires heating.

Ortho-Formylation: A common method for achieving ortho-formylation of phenols utilizes

magnesium chloride, triethylamine, and paraformaldehyde. This approach often provides

good yields for the introduction of a formyl group at a position ortho to the hydroxyl group.

General Analytical Methods
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The characterization and quantification of 4-(3-Formylphenyl)phenol can be performed using

standard analytical techniques for phenolic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the

analysis of substituted phenols. A reversed-phase C18 column with a mobile phase

consisting of a mixture of acetonitrile and water (often with a small amount of formic acid to

improve peak shape) is a common starting point. Detection can be achieved using a UV

detector, monitoring at a wavelength appropriate for the chromophore of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization of the

phenolic hydroxyl group is often necessary to increase volatility and improve

chromatographic performance. A common derivatizing agent is N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a

trimethylsilyl ether. The resulting derivative can be analyzed by GC-MS, providing both

retention time and mass spectral data for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for

the structural elucidation of the final product, confirming the presence and connectivity of the

formyl and hydroxyl groups, as well as the substitution pattern on the phenyl rings.

Logical Relationships of 4-(3-Formylphenyl)phenol
The following diagram illustrates the relationship between the chemical's nomenclature, its

structural representation, and its fundamental molecular properties.
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4-(3-Formylphenyl)phenol

Molecular Structure Molecular Properties

SMILES:
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C=O Formula: C₁₃H₁₀O₂ Molecular Weight: 198.22 g/mol

Click to download full resolution via product page

Caption: Logical flow from chemical name to structure and properties.

To cite this document: BenchChem. [4-(3-Formylphenyl)phenol molecular weight and
formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112415#4-3-formylphenyl-phenol-molecular-weight-
and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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